Benzyl-3-propenyloxy-1H-indazole
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Overview
Description
Synthesis Analysis
The synthesis of 1H-indazoles, which includes Benzyl-3-propenyloxy-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The empirical formula for a similar compound, 1-Benzyl-3-hydroxy-1H-indazole, is C14H12N2O . The CAS Number is 2215-63-6 . The molecular weight is 224.26 .
Chemical Reactions Analysis
The synthesis of 1H-indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Scientific Research Applications
Enzyme Activation and Biological Evaluation
Research into Benzyl-3-propenyloxy-1H-indazole derivatives has shown promising applications in activating the nitric oxide receptor, soluble guanylate cyclase. Studies have identified compounds like 1-benzyl-3-(3-dimethylaminopropyloxy)indazole as potent activators of this enzyme, highlighting their potential in inhibiting platelet aggregation. This activity suggests a role in cardiovascular diseases where platelet aggregation is a critical factor. The structure-activity relationship (SAR) studies around these compounds emphasize the importance of specific substituents for enzyme activity, offering insights into designing more effective therapeutic agents. These compounds have also demonstrated pharmacokinetic properties with modest oral bioavailability, indicating potential for further development as drugs (Selwood et al., 2001).
Antiproliferative and Differentiation Induction Properties
Further extending the scope of this compound, derivatives have been synthesized with the aim of exploring their biological activities, especially in terms of antiproliferative effects and the induction of differentiation in cancer cells. Compounds derived from this chemical structure have been tested for their ability to differentiate and proliferate HL-60 cells, both with and without the presence of all-trans retinoic acid (ATRA). They have shown selective antiproliferative activities for specific cancer cell lines, suggesting these derivatives as potential lead compounds for cancer treatment. This area of research opens up new avenues for developing therapies against a range of cancers, underscoring the versatility of this compound derivatives in medicinal chemistry (郭瓊文, 2006).
Molecular Pharmacology and Future Perspectives
The pharmacological landscape of this compound and its derivatives is enriched by comprehensive reviews on their synthetic strategies and molecular pharmacology. These reviews delve into the chemical and biological properties of indazoles, including this compound, highlighting their significance in drug development for a plethora of diseases. The insights into the tautomerism of indazoles, their synthetic pathways, and biological activities pave the way for future research directions. These compounds, due to their biological activities, including roles in treating cancers and cardiovascular diseases, represent a fertile ground for the development of new therapeutic agents, reflecting the broad utility of this compound in scientific research (Mal et al., 2022).
Safety and Hazards
The safety data sheet for Benzyl-3-propenyloxy-1H-indazole includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Future Directions
Indazole-containing derivatives, including Benzyl-3-propenyloxy-1H-indazole, have a wide range of pharmacological activities and have gained considerable attention in the field of medicinal chemistry . Future research may focus on developing new synthetic approaches and exploring their potential medicinal applications .
Mechanism of Action
Target of Action
Benzyl-3-propenyloxy-1H-indazole is a derivative of the indazole family . Indazole compounds have been found to interact with a wide variety of targets, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive agents . .
Mode of Action
Indazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors .
Biochemical Pathways
Indazole compounds have been reported to affect various biochemical pathways, including inflammatory pathways, cancer pathways, and others .
Pharmacokinetics
The compound’s molecular weight (22426) suggests that it may have good bioavailability .
Result of Action
Indazole compounds have been reported to have various effects, such as anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Properties
IUPAC Name |
1-benzyl-3-prop-2-enoxyindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-2-12-20-17-15-10-6-7-11-16(15)19(18-17)13-14-8-4-3-5-9-14/h2-11H,1,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJCYGTWNYUCFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700855 |
Source
|
Record name | 1-Benzyl-3-[(prop-2-en-1-yl)oxy]-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25854-83-5 |
Source
|
Record name | 1-Benzyl-3-[(prop-2-en-1-yl)oxy]-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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